molecular formula C13H8F3NO3 B13104043 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde

Cat. No.: B13104043
M. Wt: 283.20 g/mol
InChI Key: HBYRPXHAALLDAM-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde typically involves the reaction of 5-hydroxypicolinaldehyde with 4-(trifluoromethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenoxy)picolinaldehyde
  • 5-(4-Fluorophenoxy)picolinaldehyde
  • 5-(4-Chlorophenoxy)picolinaldehyde

Comparison

Compared to its analogs, 5-(4-(Trifluoromethoxy)phenoxy)picolinaldehyde is unique due to the presence of the trifluoromethoxy group. This group significantly influences the compound’s chemical and physical properties, such as increased lipophilicity and altered reactivity. These unique features make it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenoxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-5-3-10(4-6-11)19-12-2-1-9(8-18)17-7-12/h1-8H

InChI Key

HBYRPXHAALLDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)OC(F)(F)F

Origin of Product

United States

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